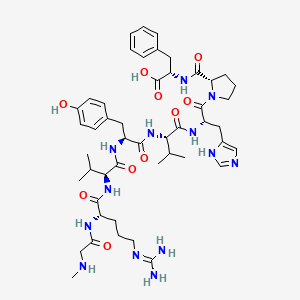
1,5-Pentanediol, 3,3-diethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,5-Pentanediol, 3,3-diethyl- is an organic compound with the molecular formula C9H20O2. It is a diol, meaning it contains two hydroxyl (OH) groups. This compound is used in various industrial applications, including the production of polymers, resins, and plasticizers. Its unique structure, with two ethyl groups attached to the third carbon atom, gives it distinct chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,5-Pentanediol, 3,3-diethyl- can be synthesized through several methods. One common method involves the hydrogenation of glutaric acid derivatives. The reaction typically requires a catalyst, such as copper chromite, and is carried out under high pressure and temperature conditions . Another method involves the hydrogenolysis of tetrahydrofurfuryl alcohol, which also requires a catalyst and specific reaction conditions .
Industrial Production Methods
In industrial settings, the production of 1,5-pentanediol, 3,3-diethyl- often involves the esterification of mixed dibasic acids with higher fatty alcohols, followed by hydrogenation . This method is advantageous because it avoids the need for catalyst separation after the esterification reaction, simplifying the process and improving yield.
Análisis De Reacciones Químicas
Types of Reactions
1,5-Pentanediol, 3,3-diethyl- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alkanes or other reduced derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) is often used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alkanes.
Substitution: Halides, esters.
Aplicaciones Científicas De Investigación
1,5-Pentanediol, 3,3-diethyl- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of various polymers and resins.
Biology: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Medicine: Studied for its potential use in the formulation of pharmaceuticals.
Industry: Used in the production of plasticizers, which are added to plastics to increase their flexibility.
Mecanismo De Acción
The mechanism by which 1,5-pentanediol, 3,3-diethyl- exerts its effects depends on its application. In polymer synthesis, it acts as a monomer that can undergo polymerization reactions to form long chains. In drug delivery systems, its hydroxyl groups can form hydrogen bonds with other molecules, facilitating the transport of drugs within the body .
Comparación Con Compuestos Similares
Similar Compounds
1,5-Pentanediol: Lacks the ethyl groups, making it less hydrophobic.
1,4-Butanediol: Shorter carbon chain, different physical properties.
1,6-Hexanediol: Longer carbon chain, different reactivity.
Uniqueness
1,5-Pentanediol, 3,3-diethyl- is unique due to the presence of two ethyl groups on the third carbon atom. This structural feature imparts distinct chemical properties, such as increased hydrophobicity and altered reactivity compared to other diols .
Propiedades
Número CAS |
51111-07-0 |
|---|---|
Fórmula molecular |
C9H20O2 |
Peso molecular |
160.25 g/mol |
Nombre IUPAC |
3,3-diethylpentane-1,5-diol |
InChI |
InChI=1S/C9H20O2/c1-3-9(4-2,5-7-10)6-8-11/h10-11H,3-8H2,1-2H3 |
Clave InChI |
IHYOEGZUFPLXIS-UHFFFAOYSA-N |
SMILES canónico |
CCC(CC)(CCO)CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


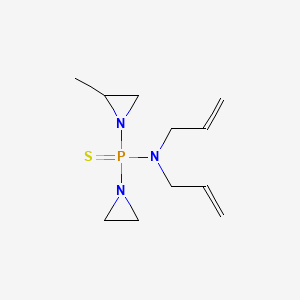
-lambda~5~-phosphane](/img/structure/B14659595.png)
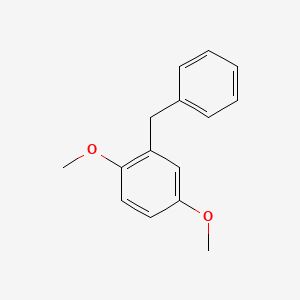



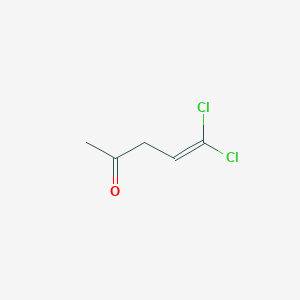

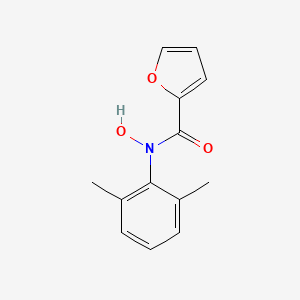


![6H-Pyrimido[5,4-B][1,4]oxazine](/img/structure/B14659651.png)

